molecular formula C11H12S B099072 2-Propyl-1-benzothiophene CAS No. 16587-32-9

2-Propyl-1-benzothiophene

Cat. No.: B099072
CAS No.: 16587-32-9
M. Wt: 176.28 g/mol
InChI Key: IBJARYHUXSJWRZ-UHFFFAOYSA-N
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Description

2-Propyl-1-benzothiophene is an organic compound with the molecular formula C11H12S. It is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. Benzothiophenes are known for their presence in petroleum-related deposits and their use as starting materials in the synthesis of larger, bioactive structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing benzo[b]thiophene derivatives involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This process forms a quaternary spirocyclization intermediate through selective ipso-addition, leading to the final product via an S-migration process . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides, catalyzed by CuBr/1,10-Phen in an Ullmann cross-coupling reaction .

Industrial Production Methods

Industrial production methods for benzo[b]thiophene derivatives often involve metal-catalyzed reactions and the use of elaborate starting materials under harsh reaction conditions. The development of green and efficient methods for synthesizing these compounds is an ongoing area of research .

Chemical Reactions Analysis

Types of Reactions

2-Propyl-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce thiophene 1-oxides, while substitution reactions can yield a variety of functionalized benzothiophene derivatives .

Mechanism of Action

The mechanism of action of benzo[b]thiophene, 2-propyl- involves various molecular targets and pathways. For instance, the formation of a quaternary spirocyclization intermediate through selective ipso-addition leads to the final product via an S-migration process .

Comparison with Similar Compounds

2-Propyl-1-benzothiophene can be compared with other similar compounds, such as:

This compound stands out due to its specific synthetic routes, reaction conditions, and diverse applications in various fields of research and industry.

Properties

CAS No.

16587-32-9

Molecular Formula

C11H12S

Molecular Weight

176.28 g/mol

IUPAC Name

2-propyl-1-benzothiophene

InChI

InChI=1S/C11H12S/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-8H,2,5H2,1H3

InChI Key

IBJARYHUXSJWRZ-UHFFFAOYSA-N

SMILES

CCCC1=CC2=CC=CC=C2S1

Canonical SMILES

CCCC1=CC2=CC=CC=C2S1

Synonyms

2-PROPYLBENZO[B]THIOPHENE

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-n-Propylbenzo[b]thiophene was prepared by the method of Example 40A with benzo[b]thiophene (7.5 mmoles, 1.0 g), t-BuLi (1.7M, 9.7 mmoles, 5.7 ml), n-bromopropane (9.7 mmoles, 0.88 ml) and THF (20 ml). 1.11 g (85%) of a light yellow liquid was isolated.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
n-bromopropane
Quantity
0.88 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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